N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a specialized compound within the thieno[3,2-d]pyrimidine family, characterized by its unique structural and chemical properties. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of thieno[3,2-d]pyrimidines have been explored for various therapeutic applications.
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, including N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine, have been documented in various scientific studies. Notably, research has focused on the synthesis of these compounds via microwave-assisted methods and traditional synthetic routes involving malononitrile and sulfur as key reagents .
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can be classified as a heterocyclic organic compound. It belongs to the broader category of pyrimidine derivatives, which are known for their diverse biological activities. The thieno group in its structure contributes to its unique chemical reactivity and potential pharmacological properties.
The synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine typically involves several steps:
The typical reaction conditions involve using solvents such as ethanol or dioxane and employing catalysts like diethylamine to facilitate the reactions. The products are usually purified through recrystallization techniques or chromatography methods to achieve high purity levels .
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine possesses a complex molecular structure characterized by:
The molecular formula for N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is CHNOS. Its molecular weight is approximately 222.29 g/mol. The compound's structure can be visualized using molecular modeling software or through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions typical of amines and heterocycles:
The reactivity of the compound is influenced by its electronic structure and steric factors associated with the methoxyethyl group. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions .
The mechanism of action for compounds like N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine often involves interaction with specific biological targets:
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant biological activities against various cell lines, suggesting potential therapeutic applications in oncology and infectious diseases .
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is typically characterized by:
The compound exhibits properties typical of amines and heterocycles:
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine has potential applications in various scientific fields:
The strategic incorporation of a 2-methoxyethylamine moiety at the C4-position confers distinct pharmacological advantages over simpler alkyl or aryl substitutions. Structurally, the compound features:
Metabolic studies reveal that the 2-methoxyethyl group impedes N-dealkylation—a common degradation pathway for N-alkylthienopyrimidines—extending half-life to >4 hours in vitro [7]. This modification also enhances aqueous solubility (LogP = 1.9 vs. 3.2 for N-1-naphthyl analogs), addressing a key limitation of earlier DATPs [8]. In kinase profiling assays, N-(2-methoxyethyl) derivatives exhibit >50-fold selectivity for EGFR/BTK over off-target kinases (VEGFR, PDGFR), attributed to optimal filling of the hydrophobic back pocket [5] [10].
Table 2: Impact of C4-Substituents on Thieno[3,2-d]pyrimidin-4-amine Properties
C4-Substituent | Solubility (µg/mL) | Microsomal Stability (t₁/₂, min) | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) |
---|---|---|---|---|
2-Methoxyethyl | 28.5 ± 2.1 | >240 | 12.8* | 9.7* |
Phenyl | 5.1 ± 0.8 | 45 | 210 | 143 |
1-Naphthyl | 1.2 ± 0.3 | 32 | >1000 | 89 |
3-(Trifluoromethyl)phenyl | 7.6 ± 1.2 | 68 | 86 | 52 |
*Data for compound 14g [10] and EGFR analog [5]
Current benzimidazole-based anthelmintics (e.g., albendazole) suffer from widespread β-tubulin mutation-mediated resistance. N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine derivatives circumvent this by targeting Haemonchus contortus’s respiratory complex I (NADH:ubiquinone oxidoreductase), a mechanism validated via ATP depletion assays. Derivatives suppress larval development by 98% at 10 µM in multidrug-resistant isolates, outperforming levamisole (45% suppression) [2] [7]. The scaffold’s lipophilicity (clogP ~2.5) facilitates cuticle penetration, a limitation of cationic drugs like pyrantel.
In breast and hematological cancers, this scaffold addresses two key limitations:
Table 3: Targeted Activity of N-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-amine Analogs
Therapeutic Area | Molecular Target | Activity | Resistance Overcome |
---|---|---|---|
Hematologic Cancers | BTK wild-type | IC₅₀ = 12.8 nM [10] | Ibrutinib metabolism |
BTKC481S mutant | IC₅₀ = 29 nM | C481S mutation [10] | |
Solid Tumors | EGFR wild-type | IC₅₀ = 9.7 nM [5] | Gefitinib resistance |
EGFRT790M mutant | IC₅₀ = 11 nM | T790M gatekeeper mutation | |
Breast Cancer | Aromatase | IC₅₀ = 0.18 µM [5] | Letrozole insensitivity |
The strategic design of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine merges target versatility with optimized pharmacokinetics, positioning it as a scaffold of high translational potential across infectious and oncological diseases.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2